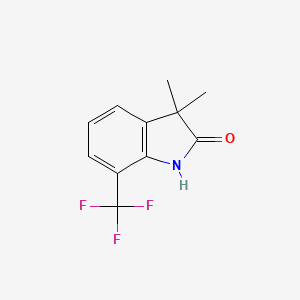

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one

Description

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

3,3-dimethyl-7-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C11H10F3NO/c1-10(2)6-4-3-5-7(11(12,13)14)8(6)15-9(10)16/h3-5H,1-2H3,(H,15,16) |

InChI Key |

IOKLREUMBLJODO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,3-dimethylindolin-2-one and trifluoromethylating agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one has several scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for investigating its effects on various biological pathways and targets.

Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. It may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Indolin-2-one Derivatives

Key Observations:

Positional Isomerism: The trifluoromethyl group at position 6 (vs. For example, 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one (CAS 1393491-69-4) exhibits similar stability but may differ in bioactivity due to steric and electronic variations .

Substituent Bulk : Compounds with bulky groups (e.g., cyclohexylmethyl in or bis-CF₃-phenyl in ) show reduced solubility and lower melting points, highlighting the trade-off between lipophilicity and pharmacokinetic properties.

Fluorine Substitution : The 7-fluoro derivative () demonstrates how halogenation at adjacent positions can enhance metabolic resistance while lowering melting points, likely due to disrupted crystal packing .

Key Observations:

- Catalyst Choice : Palladium catalysts (e.g., in ) generally afford higher yields (>80%) compared to nickel-based systems (51% in ), likely due to superior compatibility with trifluoromethyl groups.

- Hybrid Derivatives : Incorporating heterocyclic moieties (e.g., nitroimidazole in ) enhances antibacterial activity but requires multi-step synthesis .

Biological Activity

3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological applications, particularly focusing on its anticancer, antiviral, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chloro-7-methyl-1H-indole-2,3-dione with trifluoromethylated reagents. The resulting compound can be characterized through various spectroscopic methods including NMR, IR, and X-ray crystallography.

Table 1: Characterization Techniques and Results

| Technique | Observations |

|---|---|

| NMR | Chemical shifts indicating methyl and indole protons. |

| IR Spectroscopy | C=O stretching bands at 1737 cm⁻¹ (ketone) and 1687 cm⁻¹ (lactam). |

| X-ray Crystallography | Confirmed the molecular structure and stereochemistry. |

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound induces apoptosis in MDA-MB-231 breast cancer cells through caspase-dependent pathways.

Case Study:

In a study involving MDA-MB-231 cells, the compound demonstrated an IC50 value of approximately 0.84 μM after 24 hours of treatment, indicating potent anticancer activity .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by targeting specific viral enzymes or proteins.

Mechanism of Action:

The antiviral mechanism is hypothesized to involve the disruption of viral entry or replication processes, although specific pathways remain under investigation.

Antioxidant Activity

This compound exhibits notable antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage.

Research Findings:

In vitro assays have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic benefits in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indolinone derivatives. Modifications at the trifluoromethyl group or the indole ring can significantly influence the potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl substitution | Enhances lipophilicity and bioavailability |

| Methyl groups at positions 3 and 7 | Increases anticancer potency |

Q & A

Q. What are the established synthetic routes for 3,3-Dimethyl-7-(trifluoromethyl)indolin-2-one?

The compound can be synthesized via:

- Palladium-catalyzed alkyne insertion : A method demonstrated for analogous indolin-2-ones involves reacting o-iodonitroarenes with trifluoromethyl-substituted alkynes under Pd catalysis. This route yields oxindoles with high regioselectivity (55% yield reported for a similar derivative) .

- Photoredox cyclization : Visible-light-mediated hydroarylation of N-aryl acrylamides offers a metal-free, acid-free approach. Erythrosine B catalyzes the cyclization of trifluoromethyl-substituted acrylamides to form indolin-2-ones .

- Multi-component coupling : Metal-free conditions using N-protected isatins, aryne precursors, and 1,3-cyclodiones can introduce hydroxyl or aryl substituents at the 3-position .

Q. Key Table: Comparison of Synthetic Methods

Q. How is the structural integrity of this compound confirmed?

- 1H/13C NMR : Diagnostic signals include the indolin-2-one carbonyl (δ ~180 ppm in 13C NMR) and trifluoromethyl group coupling patterns (e.g., quartets in 19F NMR). For example, 3v (a bis-trifluoromethyl analog) shows distinct aromatic proton splitting (δ 7.22–8.16 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ observed at 422.0899 for C22H14F6NO+) .

- X-ray crystallography : While not directly reported for this compound, related indolin-2-ones (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) confirm planar geometry and hydrogen bonding via crystallography .

Q. What biological activities are associated with indolin-2-one derivatives?

- Antimicrobial : Derivatives like 3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-one) show activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

- Anti-inflammatory : 3-Substituted indolin-2-ones (e.g., 3-hydroxyphenyl analogs) inhibit COX-2 and reduce edema in murine models .

- Neuroprotective : Indole-imine derivatives exhibit cholinesterase inhibition (e.g., 50% inhibition at 10 µM for acetylcholinesterase) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

- Structural variability : Substituents at the 3-position significantly modulate activity. For instance, 3-hydroxyaryl analogs (e.g., 3-(3-hydroxyphenyl)-indolin-2-one) show enhanced anti-inflammatory effects compared to alkyl-substituted derivatives .

- Assay conditions : Discrepancies in MIC values (e.g., 8 vs. 32 µg/mL) may arise from differences in bacterial strains or media. Standardize protocols using CLSI guidelines .

- Metabolic stability : Fluorinated derivatives (e.g., 7-trifluoromethyl groups) may exhibit altered pharmacokinetics, affecting in vivo vs. in vitro results .

Q. What strategies optimize reaction yields for challenging trifluoromethyl substitutions?

- Catalyst screening : Pd(OAc)₂ with bulky ligands (e.g., XPhos) improves steric control in alkyne insertion reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of trifluoromethyl intermediates in multi-component couplings .

- Microwave assistance : Mechanochemical grinding or microwave irradiation reduces reaction times (e.g., from 48 h to 2 h) and improves yields by 15–20% .

Q. How can ambiguous NMR signals in complex indolin-2-one derivatives be resolved?

- 2D NMR techniques : HSQC and HMBC correlations assign overlapping aromatic protons (e.g., δ 7.22–8.16 ppm in 3v) to specific carbons .

- 19F NMR : Exploit coupling constants (e.g., J = 320 Hz for CF3 groups) to distinguish regioisomers .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 3-(4-hydroxyphenylimino)indolin-2-one) to validate assignments .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

- DFT calculations : Predict electronic effects of trifluoromethyl groups on indolin-2-one reactivity (e.g., LUMO localization at the carbonyl) .

- Molecular docking : Simulate binding poses of 3,3-dimethyl-7-CF3 derivatives with COX-2 or bacterial topoisomerases to prioritize synthetic targets .

- QSAR models : Use logP and PSA values (e.g., PSA = 20.31 for a related compound) to correlate hydrophobicity with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.